molecular formula C29H39ClN2O B14235029 2-[2-(2-Chloro-4-methylphenyl)-1H-indol-3-YL]-N,N-dihexylacetamide CAS No. 455256-71-0

2-[2-(2-Chloro-4-methylphenyl)-1H-indol-3-YL]-N,N-dihexylacetamide

Cat. No.: B14235029
CAS No.: 455256-71-0
M. Wt: 467.1 g/mol
InChI Key: ZYHCTTWEXIHSHY-UHFFFAOYSA-N
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Description

2-[2-(2-Chloro-4-methylphenyl)-1H-indol-3-YL]-N,N-dihexylacetamide is a synthetic organic compound that belongs to the class of indole derivatives.

Preparation Methods

The synthesis of 2-[2-(2-Chloro-4-methylphenyl)-1H-indol-3-YL]-N,N-dihexylacetamide involves several steps. One common method includes the reaction of 2-chloro-4-methylphenylhydrazine with an appropriate indole derivative under specific reaction conditions. The reaction typically requires the use of solvents such as ethanol or methanol and may involve catalysts to facilitate the process . Industrial production methods often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

2-[2-(2-Chloro-4-methylphenyl)-1H-indol-3-YL]-N,N-dihexylacetamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide under controlled conditions.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, particularly electrophilic aromatic substitution, due to the presence of the indole ring. .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-[2-(2-Chloro-4-methylphenyl)-1H-indol-3-YL]-N,N-dihexylacetamide involves its interaction with specific molecular targets and pathways. The indole ring structure allows it to bind with high affinity to various receptors, influencing biological processes. The compound’s effects are mediated through pathways involving signal transduction and gene expression regulation .

Comparison with Similar Compounds

2-[2-(2-Chloro-4-methylphenyl)-1H-indol-3-YL]-N,N-dihexylacetamide can be compared with other indole derivatives such as:

The uniqueness of this compound lies in its specific structural features and the diverse range of applications it offers in various scientific fields.

Properties

CAS No.

455256-71-0

Molecular Formula

C29H39ClN2O

Molecular Weight

467.1 g/mol

IUPAC Name

2-[2-(2-chloro-4-methylphenyl)-1H-indol-3-yl]-N,N-dihexylacetamide

InChI

InChI=1S/C29H39ClN2O/c1-4-6-8-12-18-32(19-13-9-7-5-2)28(33)21-25-23-14-10-11-15-27(23)31-29(25)24-17-16-22(3)20-26(24)30/h10-11,14-17,20,31H,4-9,12-13,18-19,21H2,1-3H3

InChI Key

ZYHCTTWEXIHSHY-UHFFFAOYSA-N

Canonical SMILES

CCCCCCN(CCCCCC)C(=O)CC1=C(NC2=CC=CC=C21)C3=C(C=C(C=C3)C)Cl

Origin of Product

United States

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